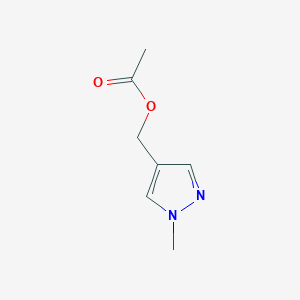
4-Propylsulfanyl-butylamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-propylsulfanyl-butylamine is relatively easy and can be carried out using a variety of protocols. The compound can be obtained from the reaction of n-butylamine and propanethiol under basic conditions. Alternatively, it can be synthesized via reductive amination of n-propylthiol with n-butylamine using a Raney-nickel catalyst.
Molecular Structure Analysis
The structure of 4-propylsulfanyl-butylamine consists of a four-carbon chain (butyl) and an amine functional group (NH2), which is where it gets its name . The amine group, being basic, contributes to many of 4-propylsulfanyl-butylamine’s properties and reactivity patterns .
Chemical Reactions Analysis
A direct method for white phosphorus functionalization by hydride sources is presented. Excess BH4− in n-butylamine produces HP4− as the major P-containing species . Reaction with LiBEt3H forms the borane-stabilized phosphanide Li (PH2) (BEt3)2, which may be used to synthesize various phosphines .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-propylsulfanyl-butylamine are closely related to the structure and functional groups present in the compound. The boiling point of the compound is 218 °C, and its melting point is -17 °C. The density of the compound is 0.915 g/cm3 at 25 °C, and it is soluble in water.
Applications De Recherche Scientifique
Synthesis of Phosphoramidates
4-Propylsulfanyl-butylamine: can be utilized in the synthesis of phosphoramidates, which are a class of organophosphorus compounds known for their covalent bond between a phosphorus (V) atom and a nitrogen (III) atom. These compounds have significant applications in genetic material, energy transfer, enzymes, and other biomolecules essential for various life processes .
Drug Design and Discovery
In the pharmaceutical industry, 4-Propylsulfanyl-butylamine may serve as a building block in the design and discovery of new drugs. Its incorporation into sulfenamides, sulfinamides, and sulfonamides through oxidative coupling with thiols is a key step in synthesizing these compounds, which are crucial in medical chemistry .
Nanotechnology
This compound can also play a role in nanotechnology. For instance, it can be used as a solvent in the hydrothermal technique to control the size, shape, and dispersion of nanostructures like Bi2S3 nanorods and Se nanowires , which have applications in electronics and materials science .
Safety and Hazards
Propriétés
IUPAC Name |
4-propylsulfanylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NS/c1-2-6-9-7-4-3-5-8/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGQLVMIVMSQQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propylsulfanyl-butylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid dihydrochloride](/img/structure/B1454173.png)







